

Solubility of 1-Chloro-9H-carbazole in common organic solvents

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Compound of Interest

Compound Name:	1-Chloro-9H-carbazole
Cat. No.:	B3037719

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An In-Depth Technical Guide to the Solubility of **1-Chloro-9H-carbazole** in Common Organic Solvents

Executive Summary

1-Chloro-9H-carbazole is a halogenated aromatic heterocycle that serves as a pivotal intermediate in medicinal chemistry, materials science, and organic synthesis.^[1] Its utility in applications ranging from organic light-emitting diodes (OLEDs) to novel pharmaceuticals is often dictated by its behavior in solution.^{[2][3]} A comprehensive understanding of its solubility across a spectrum of organic solvents is therefore not merely academic, but a critical prerequisite for efficient process design, including reaction optimization, purification, and formulation.

This technical guide provides a detailed examination of the solubility of **1-Chloro-9H-carbazole**. It moves beyond a simple listing of data to explore the underlying physicochemical principles that govern its dissolution. We will dissect the impact of the carbazole core and the chloro-substituent on intermolecular interactions, present a robust, field-proven protocol for the experimental determination of solubility, and analyze the resulting solubility profile. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of this compound's solution-phase behavior.

Compound Profile: 1-Chloro-9H-carbazole Chemical Identity and Physicochemical Properties

1-Chloro-9H-carbazole is a derivative of carbazole, a tricyclic aromatic amine, with a chlorine atom substituted at the C1 position.[2] This substitution significantly modulates the molecule's electronic properties and steric profile compared to the parent compound, which in turn influences its solubility.[1][4]

Property	Value	Source
IUPAC Name	1-chloro-9H-carbazole	[5]
CAS Number	5599-70-2	[2][5]
Molecular Formula	C ₁₂ H ₈ ClN	[2][5]
Molecular Weight	201.65 g/mol	[5]
Appearance	Solid at room temperature	[2]
XLogP3	4.3	[5]

Significance in Research and Development

The rigid, electron-rich carbazole framework is a privileged scaffold in materials science, known for its photoluminescent and charge-transport properties.[6] The introduction of a chlorine atom creates a valuable synthetic handle for further functionalization through cross-coupling reactions and nucleophilic substitutions.[2] Consequently, **1-Chloro-9H-carbazole** is a key building block for:

- Organic Electronics: Synthesis of host materials for OLEDs and components for organic photovoltaics.[2][3]
- Medicinal Chemistry: Development of novel therapeutic agents, leveraging the carbazole core found in many biologically active compounds.
- Chemical Synthesis: Use as a reactive intermediate for constructing more complex molecular architectures.[1]

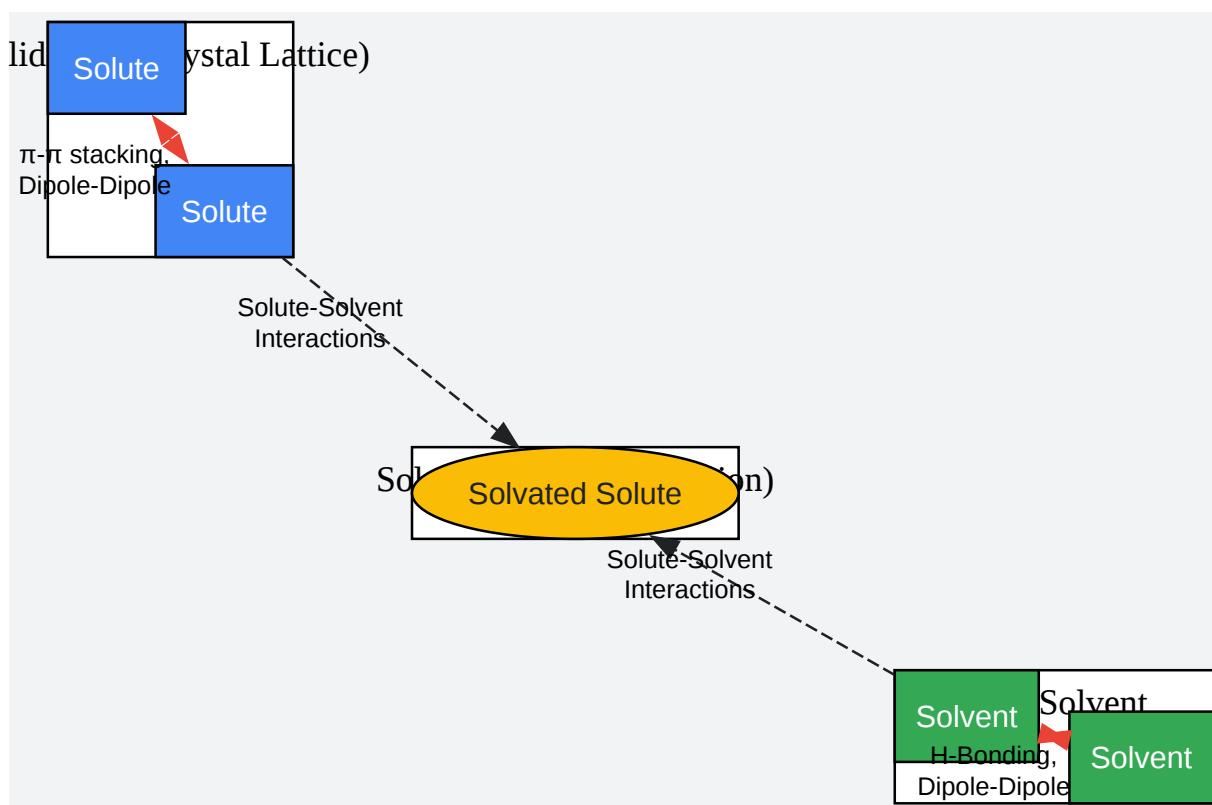
The Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Core Molecular Interactions

The dissolution of **1-Chloro-9H-carbazole** is dictated by three primary interactions:

- Solute-Solute Interactions: In the solid state, **1-Chloro-9H-carbazole** molecules are held together by π - π stacking of the aromatic systems and dipole-dipole interactions arising from the polar C-Cl and N-H bonds. Overcoming this crystal lattice energy is the first barrier to dissolution.
- Solvent-Solvent Interactions: The solvent's own internal cohesion, such as the extensive hydrogen-bonding network in alcohols or the dipole-dipole forces in acetone, must be disrupted to create a cavity for the solute molecule.
- Solute-Solvent Interactions: Favorable interactions between the solute and solvent molecules are the driving force for solubility. For **1-Chloro-9H-carbazole**, these include:
 - Hydrogen Bonding: The N-H proton of the carbazole ring can act as a hydrogen bond donor to acceptor atoms in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols.^[7]
 - Dipole-Dipole Interactions: The polar C-Cl bond and the overall molecular dipole interact favorably with polar solvents (e.g., dichloromethane, THF).
 - van der Waals Forces: The large, aromatic surface area allows for significant London dispersion forces, which are the primary mode of interaction with non-polar solvents like toluene.



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Caption: Key intermolecular forces governing the dissolution process.

Impact of the Chloro-Substituent

Compared to unsubstituted carbazole, the chlorine atom at the C1 position introduces several effects:

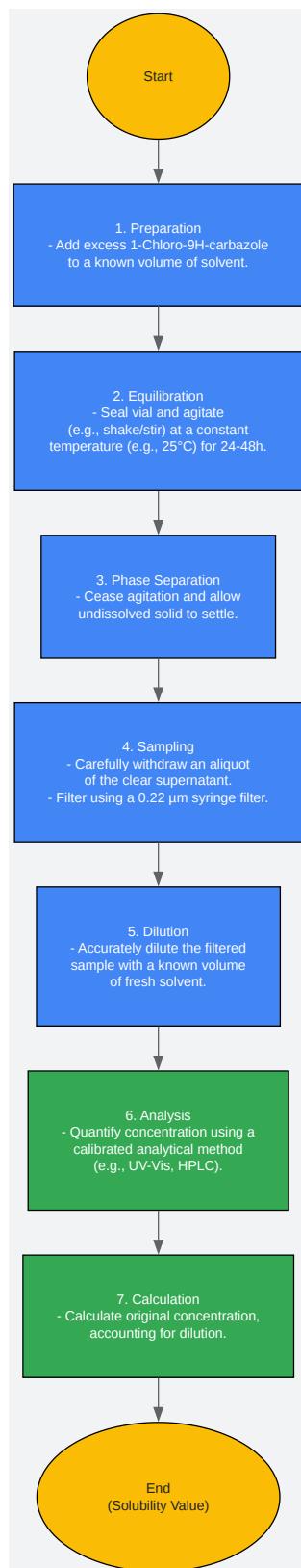
- Increased Polarity: The electronegative chlorine atom creates a stronger molecular dipole, which can enhance solubility in polar solvents.^[4]
- Altered π-System: The inductive electron-withdrawing effect of chlorine modifies the electron density of the aromatic system, potentially altering π-π stacking interactions and interactions with polarizable solvents.
- Steric Hindrance: The presence of the chlorine atom can sterically hinder certain solute-solute or solute-solvent interactions.

Generally, halogenation tends to increase solubility in moderately polar and chlorinated solvents while having a lesser effect on solubility in non-polar hydrocarbons compared to alkyl substituents.^[4]

Experimental Determination of Solubility

To ensure scientific integrity, a reproducible and self-validating protocol is essential for determining solubility. The isothermal saturation method, often referred to as the "shake-flask" method, is a gold standard for its reliability and straightforwardness.^[8]

Workflow for Isothermal Solubility Determination



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Caption: Experimental workflow for the isothermal saturation method.

Detailed Step-by-Step Protocol

This protocol describes the determination of solubility at a standard temperature (25°C).

A. Materials and Equipment

- **1-Chloro-9H-carbazole** (purity >98%)
- Solvents (HPLC grade or equivalent)
- Scintillation vials or flasks with airtight caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance (± 0.1 mg)
- Volumetric flasks and pipettes
- Syringes and 0.22 μm chemical-resistant syringe filters (e.g., PTFE)
- Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

B. Experimental Procedure

- Preparation of Saturated Solution: Add an excess amount of **1-Chloro-9H-carbazole** to a vial (e.g., 50-100 mg). The key is to ensure a visible amount of undissolved solid remains at equilibrium. Record the exact mass if using a mass balance approach.
- Solvent Addition: Add a precisely known volume (e.g., 5.00 mL) of the desired organic solvent to the vial.
- Equilibration: Securely cap the vial to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or on a stir plate set to a constant temperature (e.g., 25.0 \pm 0.5 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, turn off the agitation and allow the vial to stand undisturbed in the same temperature-controlled environment for at least 2-4 hours. This

allows the excess solid to settle, leaving a clear, saturated supernatant.

- Sampling and Filtration: Carefully withdraw a small aliquot (e.g., 1-2 mL) of the clear supernatant using a syringe. Immediately attach a 0.22 μm syringe filter and dispense the solution into a clean, tared vial. The filtration step is critical to remove any microscopic solid particles.
- Dilution: Accurately weigh or pipette a known amount of the filtered saturated solution into a volumetric flask and dilute to the mark with fresh solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument's calibration curve.
- Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at the λ_{max} of **1-Chloro-9H-carbazole** or HPLC with a UV detector).
- Calculation: Use the measured concentration of the diluted sample and the known dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Solubility Profile of **1-Chloro-9H-carbazole**

While extensive published data for **1-Chloro-9H-carbazole** is sparse, a representative solubility profile can be constructed based on its chemical structure and the known behavior of similar carbazole derivatives.[\[4\]](#)[\[6\]](#)[\[9\]](#)

Representative Solubility Data at 25°C

Disclaimer: The following data are illustrative estimates based on physicochemical principles and data for analogous compounds. They are intended to guide solvent selection and should be confirmed experimentally.

Solvent	Solvent Class	Polarity Index	Estimated Solubility (mg/mL)	Rationale
n-Hexane	Non-polar Aliphatic	0.1	< 0.1	Poor interaction with the polar N-H and C-Cl bonds.
Toluene	Non-polar Aromatic	2.4	5 - 15	Favorable π - π interactions with the carbazole core.
Dichloromethane	Chlorinated	3.1	> 50	"Like dissolves like"; strong dipole-dipole interactions.
Tetrahydrofuran (THF)	Polar Aprotic	4.0	30 - 50	Good balance of polarity and H-bond accepting ability.
Acetone	Polar Aprotic	5.1	20 - 40	Strong dipole and H-bond acceptor.
Ethyl Acetate	Polar Aprotic	4.4	15 - 30	Moderate polarity and H-bond accepting capability.
Acetonitrile	Polar Aprotic	5.8	5 - 15	Highly polar, but less effective H-bond acceptor than others.
Isopropanol	Polar Protic	3.9	1 - 5	H-bonding is disrupted by

				strong solvent-solvent H-bonds.
Ethanol	Polar Protic	4.3	1 - 5	Similar to isopropanol; solubility is limited. [9]
Methanol	Polar Protic	5.1	< 1	Strongest solvent H-bonding network is difficult to disrupt.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	7.2	> 50	Highly polar and an excellent H-bond acceptor. [6] [9]

Analysis of Trends

- **High Solubility:** The highest solubility is predicted in chlorinated solvents like dichloromethane and highly polar aprotic solvents such as DMSO and THF. This is due to a combination of strong dipole-dipole interactions and, in the case of DMSO and THF, effective hydrogen bond acceptance.
- **Moderate Solubility:** Solvents like toluene, acetone, and ethyl acetate offer moderate solubility. Toluene's effectiveness stems from aromatic interactions, while acetone and ethyl acetate provide a good balance of polarity without the strong self-associating hydrogen bonds found in alcohols.
- **Low Solubility:** Polar protic solvents (alcohols) are generally poor solvents for carbazole derivatives despite their high polarity.[\[9\]](#) The energy required to break the solvent's strong hydrogen-bonding network is not sufficiently compensated by the formation of new solute-solvent hydrogen bonds. Non-polar aliphatic solvents like hexane are very poor solvents due to the compound's significant polarity.

Practical Implications for the Researcher

Understanding this solubility profile directly informs critical laboratory and process decisions:

- Reaction Chemistry: For reactions involving **1-Chloro-9H-carbazole**, solvents like THF or Dichloromethane are excellent choices to ensure the homogeneity of the reaction mixture.
- Purification by Crystallization: A suitable solvent system for recrystallization would involve dissolving the crude product in a "good" solvent (e.g., hot dichloromethane or ethyl acetate) and then adding a "poor" solvent (an anti-solvent, e.g., hexane or methanol) to induce precipitation of the pure compound.
- Chromatography: The solubility data helps in selecting the mobile phase for column chromatography. For normal-phase silica gel chromatography, a solvent system like hexane/ethyl acetate would be appropriate, where solubility in the mobile phase can be tuned by adjusting the ratio of the two solvents.
- Formulation: In materials science, when preparing thin films by spin-coating, a solvent with high solubility and an appropriate boiling point (like toluene or THF) is required to create uniform, defect-free layers.

Safety and Handling Precautions

While a specific, comprehensive toxicological profile for **1-Chloro-9H-carbazole** is not widely available, data from the parent compound, carbazole, should be used as a guide for handling. [\[10\]](#)[\[11\]](#)

- Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[\[10\]](#)[\[12\]](#) The parent compound, carbazole, is suspected of causing cancer.[\[12\]](#)[\[13\]](#) It is also considered very toxic to aquatic life with long-lasting effects.[\[12\]](#)
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[\[10\]](#)

- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[11]

Conclusion

The solubility of **1-Chloro-9H-carbazole** is a complex function of its unique molecular structure, driven by a combination of aromatic, dipolar, and hydrogen-bonding interactions. Its behavior is consistent with the principle of "like dissolves like," exhibiting high solubility in chlorinated and polar aprotic solvents, moderate solubility in aromatic and other polar aprotic solvents, and poor solubility in both aliphatic hydrocarbons and polar protic alcohols. The insights and protocols provided in this guide equip researchers with the foundational knowledge required to effectively handle, purify, and utilize this important chemical intermediate in a variety of advanced applications.

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